molecular formula C7H6ClFO B1362048 2-Chloro-5-fluoroanisole CAS No. 450-89-5

2-Chloro-5-fluoroanisole

Cat. No.: B1362048
CAS No.: 450-89-5
M. Wt: 160.57 g/mol
InChI Key: ULVPJKKERHMKLS-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroanisole (CAS 450-89-5) is an aromatic ether with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at position 1, a chlorine atom at position 2, and a fluorine atom at position 5 on the benzene ring. This compound is primarily used in research settings, particularly in pharmaceutical and agrochemical synthesis, due to its role as a versatile building block for more complex molecules. Its purity is typically >97%, and it is supplied in solutions or solid forms, requiring storage at -20°C or -80°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-fluoroanisole involves the reaction of 2-chloro-5-fluorophenol with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of iodomethane. The reaction mixture is then allowed to warm to room temperature overnight . Another method involves the use of aluminum trichloride and chloroacetyl chloride in 1,2-dichloroethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Comparison with Similar Compounds

Comparison with Structural Isomers

4-Fluoroanisole (CAS 459-60-9)

  • Molecular Formula : C₇H₇FO.
  • Key Differences : Lacks a chlorine substituent; fluorine is at position 4 instead of 3.
  • Applications : Used in synthesizing intermediates like 5-fluoro-2-methoxybenzoic acid .
  • Hazards : Similar flammability (Category 4) but reduced skin/eye irritation due to absence of chlorine .

3-Chloro-5-fluoroanisole (CAS 202925-08-4)

  • Molecular Formula : C₇H₆ClFO (same as 2-Chloro-5-fluoroanisole).
  • Key Differences : Chlorine and fluorine substituents at positions 3 and 5, altering electronic and steric properties.
  • Synthesis : Positional isomerism impacts reactivity in cross-coupling reactions .

Comparison with Nitro-Substituted Derivatives

2-Chloro-4-fluoro-5-nitroanisole (CAS 84478-76-2)

  • Molecular Formula: C₇H₅ClFNO₃.
  • Molecular Weight : 205.57 g/mol (vs. 160.57 for this compound).
  • Key Differences: Addition of a nitro (-NO₂) group at position 5 increases polarity and reactivity, making it suitable for explosive precursors or agrochemical intermediates .
  • Hazards : Nitro groups may enhance toxicity and environmental persistence .

Comparison with Halogenated Derivatives

2-Chloro-4-fluoro-5-iodoanisole

  • Molecular Formula : C₇H₅ClFIO.
  • Molecular Weight : ~270.02 g/mol (estimated).
  • Key Differences : Iodine at position 5 increases molecular weight and steric bulk, affecting solubility and photostability. Used in radiopharmaceuticals due to iodine’s isotopic properties .

2-Fluoro-5-iodo-4-methylanisole (CAS 1823867-60-2)

  • Molecular Formula : C₈H₈FIO.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 450-89-5 C₇H₆ClFO 160.57 Cl (2), F (5), OCH₃ (1) Pharmaceutical intermediates
4-Fluoroanisole 459-60-9 C₇H₇FO 126.13 F (4), OCH₃ (1) Agrochemical synthesis
2-Chloro-4-fluoro-5-nitroanisole 84478-76-2 C₇H₅ClFNO₃ 205.57 Cl (2), F (4), NO₂ (5), OCH₃ (1) Explosive precursors
2-Chloro-4-fluoro-5-iodoanisole N/A C₇H₅ClFIO ~270.02 Cl (2), F (4), I (5), OCH₃ (1) Radiopharmaceuticals

Key Findings and Implications

Positional Isomerism : Substituent positions significantly influence reactivity and applications. For example, this compound’s chlorine at position 2 enhances electrophilic substitution compared to 3-Chloro-5-fluoroanisole .

Functional Group Effects : Nitro groups increase molecular weight and reactivity, while iodine introduces steric and isotopic utility .

Safety Profiles: Chlorine and nitro substituents correlate with higher health hazards (e.g., skin/eye irritation) compared to non-halogenated analogs .

Biological Activity

2-Chloro-5-fluoroanisole (C₇H₆ClFO) is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group attached to a benzene ring, with chlorine and fluorine substituents at the 2- and 5-positions, respectively. Its unique structure positions it as a valuable intermediate in various chemical syntheses, particularly within pharmaceutical applications.

Antiviral Properties

Research indicates that compounds similar to this compound can exhibit notable antiviral properties. For instance, derivatives of related compounds have been studied for their efficacy against influenza viruses, suggesting that this compound may also possess similar biological activities. The compound's ability to act on glucocorticoid receptors has been noted, which play a significant role in inflammatory responses.

Insecticidal Activity

A study focused on the synthesis and biological activities of novel derivatives of similar compounds revealed that some exhibited larvicidal activity against specific pests. For example, certain derivatives demonstrated 50% larvicidal activity at concentrations as low as 0.1 mg/L against Mythimna separata, indicating potential applications in pest control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in determining the biological efficacy of this compound. The positioning of the chlorine and fluorine atoms significantly influences its reactivity and interactions with biological targets. Compounds with different substitution patterns have shown varying levels of activity, suggesting that modifications to the molecular structure can enhance or diminish biological effects .

Case Study: Antiviral Compound Development

In a systematic screening for antiviral compounds, researchers synthesized various derivatives of this compound. The results indicated that specific modifications to the methoxy and halogen substituents enhanced antiviral activity against influenza viruses. This highlights the potential for developing targeted therapies based on this compound's structure .

Case Study: Insecticidal Efficacy

Another research initiative evaluated the insecticidal properties of fluoroaniline derivatives, including those related to this compound. The study found that certain configurations led to significant larvicidal effects, prompting further exploration into their use as environmentally friendly pesticides .

PropertyValue
Chemical FormulaC₇H₆ClFO
Molecular Weight160.57 g/mol
Physical StateLiquid (at 20°C)
Boiling PointApprox. 189 °C

Biological Activity Overview

Activity TypeObservations
AntiviralPotential activity against influenza viruses
InsecticidalLarvicidal activity at low concentrations
Glucocorticoid InteractionModulates inflammatory responses

Properties

IUPAC Name

1-chloro-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVPJKKERHMKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369145
Record name 2-Chloro-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-89-5
Record name 1-Chloro-4-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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